molecular formula C10H11NO4 B092179 3,4,5-Trimethoxyphenyl isocyanate CAS No. 1016-19-9

3,4,5-Trimethoxyphenyl isocyanate

Cat. No.: B092179
CAS No.: 1016-19-9
M. Wt: 209.2 g/mol
InChI Key: MJJXWPHZDBIHIM-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenyl isocyanate: is an organic compound with the molecular formula C10H11NO4 . It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further bonded to an isocyanate group. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyphenyl isocyanate can be synthesized through the reaction of 3,4,5-trimethoxyaniline with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This interaction can inhibit the activity of target proteins, which is particularly useful in the development of anti-cancer agents .

Comparison with Similar Compounds

Uniqueness: 3,4,5-Trimethoxyphenyl isocyanate is unique due to its specific reactivity with nucleophiles, making it a valuable compound in organic synthesis and medicinal chemistry. Its ability to form stable covalent bonds with proteins and enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

5-isocyanato-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-13-8-4-7(11-6-12)5-9(14-2)10(8)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJXWPHZDBIHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333714
Record name 5-Isocyanato-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-19-9
Record name 5-Isocyanato-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trimethoxyphenyl isocyanate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3,4,5-trimethoxyaniline (365 mg; 2.0 mmol) in toluene (20 ml) and phosgene (6 ml 20% in toluene; 12 mmol) was refluxed for 6 h. The solvent was removed under reduced pressure to give crude 3,4,5-trimethoxyphenylisocyanate. The crude product was added 3-[4-(4-chloro-phenyl)-1-piperazinyl]propanol (800 mg; 3.1 mmol) in toluene (25 ml) and refluxed for 16 h. The solvent was evaporated and the residue taken up in ethanol, which was treated with hydrogen chloride in ether. Recrystallization from ethanol/ether afforded 620 mg of the title compound M.p. 173.5°-174.5° C.
Quantity
365 mg
Type
reactant
Reaction Step One
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6 mL
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

600 ml of a solution of 18.3 g of 3,4,5-trimethoxyaniline in toluene was added to 140 ml of a solution of 48 ml of trichloromethyl chloroformate in toluene and the mixture was refluxed for 3 h. After cooling, the solvent was distilled off and the residue was distilled under reduced pressure (115° C./l mmHg) to obtain 15.53 g of 3,4,5-trimethoxyphenyl isocyanate.
[Compound]
Name
solution
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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